2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine” is a nitrogen-containing heterocyclic compound . It has been reported to have potent activities against FGFR1, 2, and 3 . The molecular weight of this compound is 118.1359 .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported in various studies . These derivatives have shown potent activities against FGFR1, 2, and 3, making them an attractive strategy for cancer therapy .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The “this compound” derivatives have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 118.1359 . In addition, the yield of the compound was reported to be 71% as a yellow solid, with a melting point of 287–288 °C .Scientific Research Applications
Synthesis and Structural Studies :
- An efficient method for synthesizing 4,6-dimethylpyridine-2,3-dicarbonitrile, which is structurally related to 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine, was developed. This included studying its reaction with N-acylhydrazines to yield various structural isomers (Rudenko, Kucherak, Tolmachev, & Hordiyenko, 2013).
- The reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles, including pyrrolo[2,3-b]pyridines, led to the synthesis of various heterocyclic compounds (Yavari, Sabbaghan, & Hossaini, 2006).
Anticancer Potential :
- Pyrrolyl-pyridine heterocyclic compounds, similar to this compound, showed significant anticancer activity. Compounds like 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine demonstrated notable activity against human cervical cancer cell lines (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).
Photochemical Studies :
- Dual excitation behavior studies, including proton vs charge transfer in 4-(dimethylamino)-1H-pyrrolo[2,3-b]pyridine and related derivatives, revealed unique emission properties, which can be significant in photochemistry and materials science (Cheng et al., 2003).
Chemical Reactions and Derivatives :
- Innovative reactions leading to the synthesis of pyrrolo[2,3-b]pyridines through various routes, such as the reaction of β-(lithiomethyl)azines with nitriles, were explored. These studies are important for the development of novel synthetic methods in organic chemistry (Davis, Wakefield, & Wardell, 1992).
Pharmacological Activities :
- Some derivatives of pyrrolo[2,3-b]pyridines showed promising pharmacological activities, such as interferon induction, which could be significant in the field of medicinal chemistry (Crenshaw, Luke, & Siminoff, 1976).
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including kinase inhibitory activity .
Mode of Action
Similar compounds have been reported to exhibit inhibitory activity against different targets, suggesting that 2,4-dimethyl-1h-pyrrolo[2,3-b]pyridine might interact with its targets in a similar manner .
Biochemical Pathways
Related compounds have been found to impact the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyrazine derivatives, which include 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
In terms of cellular effects, this compound derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, one derivative inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly recognized . It is known that pyrrolopyrazine derivatives can inhibit FGFR signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-10-9-8(6)5-7(2)11-9/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFQATHWIJGRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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